eNAP-2
Description
The Broad Spectrum of Innate Immunity and Antimicrobial Peptides (AMPs)
AMPs are multi-functional peptides proposed to eliminate pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. nih.gov Their presence in various host cells, such as circulating phagocytic cells and mucosal epithelial cells, highlights their widespread utility in the innate immune system. nih.gov AMPs from higher organisms often exhibit a broad spectrum of activity against these microbes. nih.gov The discovery of broad-spectrum antimicrobial activity in blood cells dates back to the 1950s. nih.gov
Beyond direct antimicrobial activity, AMPs possess other biological functions, including immunomodulatory activities, which are linked to their unique structural characteristics. nih.govmdpi.com They serve as a link between innate and adaptive immunity. nih.gov AMPs can influence the local inflammatory response through mechanisms like promoting leukocyte chemotaxis. veterinary-practice.com Their functions extend to antioxidant, anticancer, antimalarial, and wound healing properties. mdpi.com AMPs are generally small, cationic peptides, typically 12 to 50 amino acids long, with a significant proportion of hydrophobic residues. wikipedia.org This amphipathicity allows them to interact with microbial membranes. wikipedia.org Their mechanisms of action include disrupting cell membranes, inhibiting cell wall synthesis, and affecting intracellular targets such as enzymatic activity, protein synthesis, and nucleic acid synthesis. wikipedia.orgfrontiersin.org
AMPs exhibit remarkable structural and functional diversity. frontiersin.org Over 3000 AMPs have been characterized from diverse natural origins, including unicellular organisms, plants, and animals. mdpi.com Approximately 75% of characterized AMPs are found in animals. mdpi.com
AMP activity is commonly determined by measuring the minimal inhibitory concentration (MIC), the lowest concentration that inhibits bacterial growth. wikipedia.org
Here is a table summarizing some functional aspects of AMPs:
| Functional Aspect | Description |
| Direct Antimicrobial | Killing of bacteria (Gram-positive and negative), fungi, viruses, and parasites. nih.govwikipedia.orgfrontiersin.org |
| Immunomodulation | Modulating immune responses, including chemotaxis and linking innate and adaptive immunity. nih.govveterinary-practice.comfrontiersin.org |
| Anticancer Activity | Activity against transformed or cancerous cells. mdpi.comwikipedia.org |
| Wound Healing | Participation in the wound healing process. mdpi.com |
| Anti-inflammatory Effects | Inducing pro- and anti-inflammatory effects. frontiersin.org |
| Antiparasitic Activity | Activity against unicellular protozoa. frontiersin.org |
AMPs are evolutionarily conserved in the genome and are produced by all life forms. frontiersin.org In higher organisms, they are important components of innate immunity, protecting against infections. frontiersin.org The diversification and expansion of AMPs in vertebrates are likely driven by selection pressures to neutralize infections and modulate defense responses. frontiersin.org High evolutionary rates resulting from gene duplication and diversification make inferring the evolution of vertebrate AMPs challenging. frontiersin.org The variety of defensins and cathelicidins, two major AMP families in mammals, has been shaped by gene duplication and subsequent selection. frontiersin.org Vertebrate defensins are believed to have evolved from a common gene precursor. academie-sciences.frnih.gov The evolution of AMP gene families may reflect adaptive diversification influenced by the evolution of pathogens. oup.com
Significance of Equine Antimicrobial Peptides in Veterinary Immunology
Equine antimicrobial peptides play a significant role in the innate immune system of horses. nih.govnih.gov The equine innate immune system and its AMPs exhibit notable features. researchgate.net Equine AMPs, such as lysozymes, NK-lysin, cathelicidins, and defensins, are considered promising candidates for therapeutic applications in veterinary medicine. researchgate.net Some equine AMPs, like hepcidin (B1576463) and Neutrophil Antimicrobial Peptides, cannot be classified solely as cathelicidins or -defensins and provide broad-spectrum immunity. mdpi.com Equine cathelicidins and defensins are among the most potent equine antimicrobials with broad-spectrum activity against bacteria. nih.govresearchgate.net The successful use of stimulating the immune system, including antimicrobial peptides like NK-lysin, has shown significant influence on the recovery and health of horses in clinical trials. nih.govresearchgate.net
Historical Perspective on the Discovery and Initial Characterization of eNAP-2
This compound, a novel cysteine-rich endogenous antimicrobial peptide, was purified from acid extracts of equine neutrophils. nih.gov Its discovery and initial characterization were reported in 1992. nih.gov The peptide has a molecular weight of approximately 6,500 Da. nih.gov Purification involved sequential gel filtration and reversed-phase high-performance liquid chromatography. nih.gov Partial N-terminal amino acid sequencing was also performed. nih.gov
Although its cysteine motif differentiated this compound from other known endogenous antibiotic peptides like defensins and granulins, it showed substantial sequence similarity to WDNM1. nih.gov WDNM1 is considered a putative member of the four-disulfide-core protein family, which includes animal and human antiproteases, snake venom neurotoxins, and rat and mouse whey proteins. nih.gov
The antibacterial properties of this compound were tested against several equine uterine pathogens. nih.gov These included Streptococcus zooepidemicus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov this compound demonstrated efficient killing of S. zooepidemicus. nih.gov Exposure to this compound also resulted in reductions in the numbers of E. coli and P. aeruginosa. nih.gov However, bacteriostasis, rather than bactericidal activity, was observed against K. pneumoniae. nih.gov
This compound also displays selective inactivation of microbial serine proteases, such as subtilisin A and proteinase K, without inhibiting mammalian serine proteases like human neutrophil elastase, human cathepsin G, and bovine pancreatic trypsin. researchgate.netasm.org This selective inhibition of microbial proteases represents a significant host defense mechanism in horses. asm.org this compound forms a noncovalent complex with native subtilisin A or proteinase K. researchgate.net
Here is a table summarizing the initial antibacterial activity of this compound:
| Pathogen | This compound Concentration (µg/ml) | Exposure Time (h) | Effect | Reduction in CFU/ml |
| Streptococcus zooepidemicus | 100 | 2 | Efficient killing | 94% decrease |
| Escherichia coli | 200 | 2 | Killing | 90.2% reduction |
| Pseudomonas aeruginosa | 200 | 2 | Killing | 77.6% reduction |
| Klebsiella pneumoniae | 200 | 2 | Bacteriostasis (no bactericidal activity) | Not specified |
Note: Data derived from nih.gov.
Further studies were deemed necessary at the time of its discovery to determine if this compound was exclusive to equine neutrophils or if it represented the first member of a larger family of endogenous antibiotics. nih.gov
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
EVERKHPLGGSRPGRCPTVPPGTFGHCACLCTGDASEPKGQKCCSN |
Origin of Product |
United States |
Molecular and Structural Elucidation of Enap 2
Methodologies for Isolation and Purification of eNAP-2
The purification of this compound from equine neutrophils involves several key steps to isolate and enrich the peptide from complex biological matrices. Initial extraction typically utilizes acidic conditions, which aids in the solubilization of antimicrobial peptides while denaturing many larger proteins. asm.orgtandfonline.com
Chromatographic Techniques for Peptide Enrichment
Chromatographic techniques are essential for the enrichment and purification of this compound. Sequential application of different chromatographic methods allows for the separation of this compound from other cellular components and peptides based on properties such as size and hydrophobicity. Gel filtration chromatography is often employed as an initial step to separate peptides based on their molecular size. capes.gov.brasm.org Following gel filtration, reversed-phase high-performance liquid chromatography (RP-HPLC) is a crucial technique for further purification. capes.gov.brasm.orglcms.cz RP-HPLC separates peptides based on their hydrophobicity, with more hydrophobic peptides being retained longer on the non-polar stationary phase. gilson.com This technique is widely used for peptide purification due to its high resolving power and compatibility with volatile mobile phases. lcms.czgilson.com
Considerations for Extracting Cysteine-Rich Peptides
Extracting cysteine-rich peptides like this compound requires specific considerations due to the reactivity of cysteine residues and their propensity to form disulfide bonds. Acidic extraction conditions, such as using 10% acetic acid, are commonly used to help extract peptides from neutrophil granules. asm.org The presence of multiple cysteine residues suggests the potential for disulfide bond formation, which significantly influences the peptide's three-dimensional structure and stability. researchgate.net While the search results mention the purification of this compound using methods applicable to natural human lactoferrin, another protein with disulfide bonds, the specific considerations during extraction directly related to preserving or controlling disulfide bond formation in this compound are not explicitly detailed in the provided snippets. google.com However, general considerations for handling cysteine-rich peptides often involve controlling redox conditions to manage disulfide linkages. youtube.commdpi.com
Primary Sequence Analysis and Identification of Conserved Motifs
Primary sequence analysis is fundamental to understanding the composition and potential function of this compound. This involves determining the linear order of amino acids and identifying any recurring patterns or motifs within the sequence.
Cysteine Residue Arrangement and Disulfide Bond Formation Hypothesis
This compound is characterized as a cysteine-rich peptide. capes.gov.brnih.gov The arrangement of cysteine residues within the peptide sequence is critical because these residues can form disulfide bonds, which are covalent linkages between the thiol groups of two cysteine residues. researchgate.netyoutube.com Disulfide bonds play a significant role in stabilizing the three-dimensional structure of proteins and peptides. researchgate.net While the exact arrangement of disulfide bonds in this compound is not explicitly provided in the search results, its classification within the four-disulfide-core protein family suggests a specific pattern of disulfide linkages. capes.gov.brnih.gov This family includes proteins with conserved disulfide bond frameworks. capes.gov.brnih.gov The presence of multiple cysteine residues in this compound strongly implies the formation of intramolecular disulfide bonds, contributing to its folded structure and stability. researchgate.net The specific cysteine motif of this compound distinguishes it from other known endogenous antibiotic peptides like defensins and granulins. capes.gov.brnih.gov
Partial N-terminal Amino Acid Sequence Determination
Partial N-terminal amino acid sequence analysis has been performed for this compound. capes.gov.brnih.gov This technique determines the sequence of amino acids starting from the N-terminus of the peptide. The partial N-terminal sequence provides valuable information for identifying the peptide and comparing it to known protein and peptide sequences in databases. pitt.edugeneious.com While the full amino acid sequence of this compound is not provided in the search results, the determination of its partial N-terminal sequence was a key step in its initial characterization. capes.gov.brnih.gov
Comparative Structural Biology and Classification within Peptide Families
Comparative structural biology involves comparing the structure and sequence of a newly identified peptide to those of known peptides and proteins to infer relationships and potential functions.
This compound shows substantial sequence similarity to WDNM1, which is considered a putative member of the four-disulfide-core protein family. capes.gov.brnih.gov This family is diverse and includes various proteins such as animal and human antiproteases, snake venom neurotoxins, and rat and mouse whey proteins. capes.gov.brnih.gov The structural homology of this compound to members of this family, particularly its cysteine motif, suggests that it shares structural characteristics with these proteins, likely involving a conserved arrangement of disulfide bonds. capes.gov.brresearchgate.netnih.gov This classification places this compound within a broader group of peptides and proteins with potentially similar structural scaffolds, despite having a cysteine motif that distinguishes it from defensins and granulins. capes.gov.brnih.gov The dual antimicrobial and antiprotease activities of this compound, including selective inhibition of microbial serine proteases, further support its potential functional relationship to some members of the four-disulfide-core protein family, many of which are antiproteases. asm.orgasm.org
Relationship to the Four-Disulfide-Core Protein Family
This compound exhibits substantial sequence similarity to WDNM1, which is considered a putative member of the four-disulfide-core protein family nih.govcapes.gov.br. This protein family is diverse and includes various proteins such as animal and human antiproteases, snake venom neurotoxins, and rat and mouse whey proteins nih.govcapes.gov.br. Although the primary structure of this compound resembles that of several known antiproteases belonging to this family, its pattern of selectivity is considered unique capes.gov.brpsu.edunih.gov.
Distinguishing Features from Other Endogenous Antibiotic Peptides (e.g., Defensins, Granulins)
This compound is distinguished from other known endogenous antibiotic peptides, including defensins and granulins, by its specific cysteine motif nih.govcapes.gov.br. Equine neutrophils, in fact, have been reported to lack defensins, which are a major peptide type in neutrophils of other species researchgate.netnih.gov. While eNAP-1, another equine neutrophil peptide, shows similarity to the granulin (B1179632) family, this compound does not share sequential similarities with eNAP-1 and is included in a different peptide family researchgate.net. Granulins are primarily known as cytokines and growth factors, often without antimicrobial activity, although eNAP-1 has demonstrated antimicrobial properties researchgate.netresearchgate.net.
Differentiation from Equine Secretory Leukocyte Protease Inhibitor (SLPI)
Despite some previously implying that equine SLPI is synonymous with this compound, they are recognized as two separate and distinct equine proteins frontiersin.org. While this compound has shown similar antimicrobial and antiprotease activity to human SLPI, their amino acid homology is limited to a common whey acidic protein (WAP) domain frontiersin.orgresearchgate.netresearchgate.net. Equine SLPI is a pleiotropic protein involved in innate immune responses, acting as a negative regulator of inflammation, an inhibitor of serine protease activity, and a defender against various infections frontiersin.orgresearchgate.net. The C-terminal domain of SLPI is responsible for the inhibition of serine proteases frontiersin.orgresearchgate.net.
Detailed Research Findings:
This compound has demonstrated bactericidal properties against several equine uterine pathogens. Studies have shown efficient killing of Streptococcus zooepidemicus, with a significant decrease in colony-forming units (CFU) after exposure nih.govcapes.gov.br. Reductions in CFU were also observed for Escherichia coli and Pseudomonas aeruginosa nih.govcapes.gov.br. However, bacteriostasis without bactericidal activity occurred against Klebsiella pneumoniae nih.govcapes.gov.br.
This compound has also been found to selectively inactivate microbial serine proteases such as subtilisin A and proteinase K, without inhibiting mammalian serine proteases like human neutrophil elastase, human cathepsin G, and bovine pancreatic trypsin capes.gov.brpsu.edunih.govasm.org. This selective antiproteinase activity is suggested to occur through tight but noncovalent binding to the active site of the microbial proteases capes.gov.brpsu.eduasm.org. This dual antimicrobial and antiprotease activity of this compound may contribute significantly to neutrophil-mediated host defense in horses capes.gov.brpsu.eduasm.org.
Elucidating the Mechanistic Basis of Enap 2 Biological Activity
Antimicrobial Mechanisms of Action at the Cellular and Subcellular Levels
eNAP-2 exerts its antimicrobial effects through mechanisms that target essential microbial processes, particularly involving the inhibition of key enzymes. nih.govnih.govasm.orgciteab.commdpi.com Unlike some antimicrobial peptides that primarily function by disrupting cell membranes, this compound's mechanism involves intracellular targeting, specifically the inhibition of microbial serine proteases. mdpi.commdpi.com
Spectrum of Activity Against Specific Microbial Pathogens
The antibacterial properties of this compound have been evaluated against several equine uterine pathogens, including Streptococcus zooepidemicus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govcapes.gov.br
Research findings indicate varying degrees of effectiveness against these pathogens:
Streptococcus zooepidemicus : this compound demonstrated high efficiency in killing S. zooepidemicus. Exposure to 100 µg/ml (approximately 15 µM) of this compound for 2 hours resulted in a 94% decrease in the number of colony-forming units (CFU) per milliliter. nih.govcapes.gov.brresearchgate.net
Escherichia coli : Exposure to 200 µg/ml of this compound for 2 hours resulted in a 90.2% reduction in CFU per milliliter. nih.govcapes.gov.brresearchgate.net
Pseudomonas aeruginosa : Similar to E. coli, exposure to 200 µg/ml of this compound for 2 hours led to a 77.6% reduction in CFU per milliliter. nih.govcapes.gov.brresearchgate.net
Klebsiella pneumoniae : Against K. pneumoniae, this compound exhibited bacteriostatic activity without demonstrating bactericidal effects at a concentration of 200 µg/ml. nih.govcapes.gov.brresearchgate.netencyclopedia.pub
The following table summarizes the observed activity against these specific pathogens:
| Microbial Pathogen | This compound Concentration (µg/ml) | Exposure Time (h) | Effect Observed | Reduction in CFU (%) | Source |
| Streptococcus zooepidemicus | 100 | 2 | Killing | 94 | nih.govcapes.gov.brresearchgate.net |
| Escherichia coli | 200 | 2 | Reduction in CFU | 90.2 | nih.govcapes.gov.brresearchgate.net |
| Pseudomonas aeruginosa | 200 | 2 | Reduction in CFU | 77.6 | nih.govcapes.gov.brresearchgate.net |
| Klebsiella pneumoniae | 200 | 2 | Bacteriostasis | Not specified | nih.govcapes.gov.brresearchgate.netencyclopedia.pub |
Modes of Antimicrobial Action
This compound exhibits both bactericidal and bacteriostatic effects depending on the target microorganism. It demonstrates bactericidal activity against Streptococcus zooepidemicus, Escherichia coli, and Pseudomonas aeruginosa, leading to a significant reduction in viable bacterial counts. nih.govcapes.gov.br However, against Klebsiella pneumoniae, this compound primarily exerts a bacteriostatic effect, inhibiting bacterial growth without causing significant killing. nih.govcapes.gov.brresearchgate.netencyclopedia.pub
Proposed Cellular Targets and Pathway Disruptions in Microorganisms
This compound's antimicrobial activity is closely linked to its ability to inhibit crucial microbial enzymes. nih.govnih.govasm.org Unlike many AMPs that target bacterial membranes, this compound acts on intracellular targets, disrupting vital cellular processes. mdpi.commdpi.com
A key mechanism of action for this compound is the selective inhibition of microbial serine proteases. nih.govnih.govnih.govasm.orgcapes.gov.brmdpi.comencyclopedia.pubresearchgate.netnih.gov Studies have shown that this compound effectively inactivates microbial serine proteases such as Subtilisin A and Proteinase K. nih.govnih.govnih.govasm.orgcapes.gov.brencyclopedia.pubresearchgate.net This inhibition is selective, as this compound does not inhibit mammalian serine proteases, including human neutrophil elastase, human cathepsin G, and bovine pancreatic trypsin. nih.govnih.govasm.orgcapes.gov.brresearchgate.net This selectivity is considered unique to this compound despite its structural resemblance to other antiproteases. nih.govnih.govasm.orgcapes.gov.br
The selective inhibition of microbial serine proteases by this compound is highlighted by its effect on Subtilisin A and Proteinase K. These microbial exoproteases can act as virulence factors, and their inhibition by this compound contributes to its antimicrobial potential. nih.govnih.govasm.orgcapes.gov.brresearchgate.net
The mechanism by which this compound inhibits microbial serine proteases involves tight but noncovalent binding to the active site of these enzymes. nih.govnih.govasm.orgcapes.gov.brcapes.gov.brencyclopedia.pubresearchgate.net This noncovalent interaction forms a complex between this compound and the microbial protease, such as native Subtilisin A or Proteinase K. nih.govnih.govasm.orgcapes.gov.brresearchgate.net The formation of this complex prevents the protease from carrying out its enzymatic activity. nih.govnih.govasm.orgcapes.gov.brresearchgate.net
Evidence supporting the noncovalent binding includes the observation that this compound does not associate with Subtilisin A or Proteinase K if these enzymes have been pre-treated with phenylmethylsulfonyl fluoride (B91410) (PMSF), a serine protease inhibitor that covalently modifies the active site. nih.govnih.govasm.orgcapes.gov.brresearchgate.net Furthermore, the this compound-microbial protease complex can be disrupted by boiling or exposure to low pH, indicative of noncovalent interactions. nih.govnih.govasm.orgcapes.gov.brresearchgate.net
Antiprotease Functions and Their Immunological Implications
Beyond its direct antimicrobial effects, this compound possesses significant antiprotease functions, which have implications for host defense and immune regulation. nih.govasm.orgcapes.gov.brcapes.gov.brencyclopedia.pubresearchgate.netfrontiersin.org As a selective inhibitor of microbial serine proteases, this compound can neutralize virulence factors produced by pathogens. nih.govnih.govasm.orgcapes.gov.brresearchgate.net Microbial exoproteases can contribute to tissue damage and evasion of host immune responses. nih.govnih.govasm.orgcapes.gov.brresearchgate.net By inhibiting these proteases, this compound may help to limit pathogen spread and reduce inflammation-induced tissue injury. nih.govnih.govasm.orgcapes.gov.brresearchgate.net
The combined antimicrobial and antiprotease activities of this compound suggest a crucial role in neutrophil-mediated host defense. nih.govnih.govasm.orgcapes.gov.brresearchgate.net Neutrophils are key components of the innate immune system, and peptides like this compound contribute to their ability to combat infections. asm.org
While this compound is distinct from equine Secretory Leukocyte Protease Inhibitor (SLPI), which also possesses antiprotease and anti-inflammatory properties, both contribute to regulating proteolytic activity and modulating immune responses. frontiersin.orgresearchgate.net The antiprotease activity of this compound, by targeting microbial proteases, can indirectly influence the inflammatory environment during infection, potentially limiting pathogen-driven inflammation and tissue damage, thereby supporting the host's immune response. nih.govnih.govasm.orgcapes.gov.brresearchgate.netfrontiersin.org
Specificity Profile Against Microbial vs. Mammalian Serine Proteases
This compound has been shown to selectively inactivate microbial serine proteases while exhibiting no inhibitory effect on certain key mammalian serine proteases. researchgate.netnih.govebi.ac.ukasm.org Studies have specifically investigated its activity against microbial enzymes such as subtilisin A and proteinase K. researchgate.netnih.govebi.ac.ukasm.org In contrast, this compound does not inhibit mammalian serine proteases, including human neutrophil elastase, human cathepsin G, and bovine pancreatic trypsin. researchgate.netnih.govebi.ac.ukasm.org This selective inhibition pattern suggests a mechanism by which this compound can target microbial factors without compromising essential host protease functions. ebi.ac.uk
The selective antiproteinase activity is thought to involve this compound binding tightly but noncovalently to the active site of susceptible microbial proteases. ebi.ac.uk Formation of a noncovalent complex with native subtilisin A or proteinase K has been observed, while no association occurred with these enzymes when their active sites were blocked by a serine protease inhibitor. ebi.ac.uk
The following table summarizes the reported specificity profile of this compound against tested serine proteases:
| Protease Type | Specific Protease | Inhibition by this compound | Source |
| Microbial Serine Protease | Subtilisin A | Inhibited | researchgate.netnih.govebi.ac.ukasm.org |
| Microbial Serine Protease | Proteinase K | Inhibited | researchgate.netnih.govebi.ac.ukasm.org |
| Mammalian Serine Protease | Human Neutrophil Elastase | Not Inhibited | researchgate.netnih.govebi.ac.ukasm.org |
| Mammalian Serine Protease | Human Cathepsin G | Not Inhibited | researchgate.netnih.govebi.ac.ukasm.org |
| Mammalian Serine Protease | Bovine Pancreatic Trypsin | Not Inhibited | researchgate.netnih.govebi.ac.ukasm.org |
Contribution to Neutrophil-Mediated Antimicrobial Defenses
As an antimicrobial peptide isolated from equine neutrophils, this compound is considered a key component of the neutrophil's arsenal (B13267) in host defense. nih.govresearchgate.netebi.ac.ukmdpi.com Neutrophils are essential phagocytes containing various antimicrobial peptides and proteins that enable them to kill ingested microorganisms. ebi.ac.uk this compound possesses both direct antimicrobial activities against certain bacteria and antiprotease activity. ebi.ac.ukmdpi.com The combined effect of these activities is hypothesized to play an important role in neutrophil-mediated antimicrobial defenses. ebi.ac.uk Microbial exoproteases can function as virulence factors, aiding pathogens in tissue invasion and immune evasion. ebi.ac.uk By selectively inhibiting these microbial proteases, this compound may neutralize such virulence factors, thereby enhancing the host's ability to clear infections. ebi.ac.uk
Interplay with Host Inflammatory Responses (Theoretical Frameworks)
While direct experimental data specifically detailing this compound's interplay with host inflammatory responses is limited in the provided sources, theoretical frameworks can be proposed based on its known properties and similarities to related proteins. This compound's selective inhibition of microbial serine proteases could indirectly modulate inflammation by reducing tissue damage caused by these enzymes, which may be released by pathogens during infection. ebi.ac.uk Furthermore, this compound is structurally homologous to members of the four-disulfide core protein family, including Antileukoprotease (ALP), also known as secretory leukocyte proteinase inhibitor (SLPI). SLPI is a well-characterized inhibitor of serine proteases and is known to act as a negative regulator of inflammation, partly through the inhibition of NF-κB signaling. Given the structural and functional similarities (antimicrobial and antiprotease activity) between this compound and SLPI, it is theoretically plausible that this compound could also exert some modulatory effects on inflammatory pathways, potentially contributing to the resolution or containment of inflammation during infection, although this requires further investigation. Additionally, some antimicrobial peptides in general have been shown to exhibit anti-inflammatory effects, for instance, by inhibiting the production of pro-inflammatory cytokines like TNF-α, suggesting another potential avenue for this compound to influence inflammation.
Biological Context and Regulation of Enap 2 in Equine Physiology
Cellular Origin and Localization within Equine Immune Cells (e.g., Neutrophils, Leukocytes)
eNAP-2 is primarily produced and stored by equine phagocytic immune cells. Research has definitively identified its origin through purification from acid extracts of equine neutrophils. nih.govnih.gov Neutrophils, a type of leukocyte (white blood cell), are the most abundant phagocytes in the blood and are critical first responders to sites of infection and inflammation.
The peptide is localized within the granules of these neutrophils. asm.org These granules are specialized secretory vesicles that contain a cocktail of antimicrobial proteins, peptides, and enzymes. When a neutrophil is activated, it can release the contents of these granules to combat pathogens in the surrounding tissue. Therefore, this compound is considered a pre-formed effector molecule, ready to be deployed immediately upon neutrophil activation at a site of infection. While specifically isolated from neutrophils, its presence within this cell type means it is a key component of the broader equine leukocyte defense arsenal (B13267). nih.govnih.gov
Potential Regulatory Pathways Governing this compound Production and Secretion
The precise regulatory pathways governing the gene expression and production of this compound are not extensively detailed in current scientific literature. However, the regulation of its secretion is understood to be linked to the general mechanisms of neutrophil activation and degranulation. As a pre-formed peptide stored in neutrophil granules, the release of this compound is a direct consequence of stimuli that trigger these cells to release their granular contents.
In horses, neutrophil secretion can be initiated by various inflammatory stimuli. Known activators include bacterial products, such as lipopolysaccharide (LPS), and potent signaling molecules like phorbol (B1677699) esters (PMA). nih.gov The induction of antimicrobial peptide gene expression in mammals is often initiated by the activation of Toll-like receptors by microbial antigens or by inflammatory cytokines, which in turn triggers transcription factors like NF-κB and AP-1. researchgate.net While these are general pathways for antimicrobial peptide production, their specific role in regulating this compound has not been explicitly confirmed. Secretion of this compound is therefore dependent on the complex signaling cascades that lead to neutrophil degranulation in response to an infectious or inflammatory challenge.
Role in Localized Antimicrobial Defense (e.g., Equine Uterine Environment)
This compound plays a significant role in localized antimicrobial defense, particularly in mucosal environments such as the equine uterus, a common site of bacterial infection (endometritis) in mares. The peptide exhibits potent and targeted activity against several key bacterial pathogens known to cause uterine infections. nih.govnih.gov
Its antimicrobial action includes both bactericidal (killing) and bacteriostatic (inhibiting growth) effects. Studies have quantified its effectiveness against specific pathogens:
Streptococcus zooepidemicus : Exposure to this compound resulted in a 94% reduction in colony-forming units (CFU). nih.govnih.gov
Escherichia coli : A 90.2% reduction in CFU was observed after exposure. nih.govnih.gov
Pseudomonas aeruginosa : Showed a 77.6% reduction in CFU. nih.govnih.gov
Klebsiella pneumoniae : The peptide demonstrated bacteriostatic activity, inhibiting further growth without a significant bactericidal effect. nih.govnih.gov
Antimicrobial Activity of this compound Against Equine Uterine Pathogens
| Pathogen | Type of Action | % Reduction in CFU (after 2h exposure) |
|---|---|---|
| Streptococcus zooepidemicus | Bactericidal | 94.0% |
| Escherichia coli | Bactericidal | 90.2% |
| Pseudomonas aeruginosa | Bactericidal | 77.6% |
| Klebsiella pneumoniae | Bacteriostatic | Not applicable |
The mechanism behind this compound's effectiveness is unique. Beyond direct antimicrobial action, it functions as a selective inhibitor of microbial serine proteases, such as subtilisin A and proteinase K. asm.orgnih.govmadbarn.com These microbial enzymes can act as virulence factors, helping bacteria to invade host tissues. nih.govnih.gov Crucially, this compound inactivates these microbial proteases without affecting the host's own mammalian serine proteases, such as neutrophil elastase or cathepsin G. nih.govmadbarn.com This dual capability of direct antimicrobial activity and neutralization of bacterial virulence factors makes this compound a highly effective component of the neutrophil-mediated defense system in the equine uterus and other localized sites of infection. nih.govnih.gov
Advanced Methodologies and Research Approaches in Enap 2 Study
In Vitro Assays for Comprehensive Functional Profiling
In vitro assays are fundamental to understanding the biological activities and functional profile of eNAP-2. Given that this compound has been identified as a bactericidal peptide from equine leukocytes, initial and ongoing in vitro studies focus on its antimicrobial properties. These assays typically involve exposing target microorganisms, such as Streptococcus zooepidemicus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, to varying concentrations of this compound under controlled laboratory conditions to determine its efficacy in inhibiting growth or directly killing the bacteria nih.gov. For instance, studies have shown that this compound can efficiently reduce the number of colony-forming units (CFU) of S. zooepidemicus and demonstrate significant reduction in E. coli and P. aeruginosa populations nih.gov. Bacteriostatic effects have also been observed against certain pathogens like K. pneumoniae nih.gov.
Beyond direct antimicrobial activity, in vitro assays can explore other potential functions and interactions. These may include evaluating its effects on microbial membranes, enzyme inhibition (as this compound has shown homology to microbial protease inhibitors nih.gov), or modulation of host immune responses. Techniques such as minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) determination, time-kill assays, and membrane permeability assays are standard tools in this area. Furthermore, cell-based assays using relevant host cells (e.g., equine neutrophils or epithelial cells) can be employed to study cellular uptake, cytotoxicity, and effects on intracellular pathways or interactions with host proteins. In vitro pull-down assays and co-immunoprecipitation assays, for example, are techniques used to demonstrate physical interactions between peptides and proteins nih.govCurrent time information in Brasilia, BR..
Biophysical Techniques for Secondary and Tertiary Structure Analysis (e.g., Circular Dichroism for similar peptides)
Understanding the three-dimensional structure of this compound is crucial for correlating its structure with its function. Biophysical techniques provide valuable insights into the secondary and tertiary structure of peptides. Circular Dichroism (CD) spectroscopy is a widely used method for analyzing the secondary structure of peptides, such as alpha-helices, beta-sheets, and random coils nih.govpsu.edu. CD measures the differential absorption of left- and right-circularly polarized light, providing spectra that are characteristic of different structural elements nih.gov. By analyzing the CD spectrum of this compound, researchers can estimate the proportions of these structural elements and monitor conformational changes in response to environmental factors like pH, temperature, or the presence of binding partners nih.gov. CD can also be used to study peptide folding, stability, and interactions nih.gov.
While CD is powerful for secondary structure, other techniques offer higher resolution or complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the three-dimensional structure, dynamics, and interactions of peptides in solution. Mass Spectrometry (MS), in addition to its role in identification (see 5.3), can also provide structural clues, particularly when coupled with techniques like ion mobility. X-ray crystallography and cryo-electron microscopy are techniques typically applied to obtain high-resolution structures of proteins or peptide-protein complexes, though they require suitable samples (e.g., crystals for X-ray crystallography). Biophysical techniques collectively help build a comprehensive picture of how the peptide's amino acid sequence dictates its folded structure, which in turn influences its biological activity.
Proteomic and Peptidomic Strategies for Identification and Quantification
Proteomics and peptidomics are indispensable for the identification and quantification of this compound within complex biological samples, such as neutrophil extracts or infected tissues. Peptidomics specifically focuses on the comprehensive analysis of endogenous peptides. Mass spectrometry is the central technology in both proteomics and peptidomics for peptide detection, identification, and quantification nih.gov.
The process typically involves sample preparation steps, including extraction and purification, which are particularly critical for peptidomics due to the diverse nature and often low abundance of peptides. Techniques like chromatography (e.g., reversed-phase high-performance liquid chromatography, as used in the initial purification of this compound nih.gov) are used to fractionate peptides before MS analysis. Peptide identification is commonly achieved by comparing experimental mass spectra (MS/MS data) to sequence databases.
Quantitative peptidomics aims to determine the abundance of peptides. Both labeled and label-free quantification methods are employed nih.gov. Label-free approaches rely on comparing signal intensities or spectral counts of peptides across different samples nih.gov. Labeled methods involve incorporating stable isotopes into peptides, allowing for multiplexed analysis and more precise relative quantification (e.g., using techniques like iTRAQ or TMT) nih.gov. Absolute quantification can be achieved by using synthetic standards of the target peptide. These strategies enable researchers to determine the presence and concentration of this compound in various biological contexts and investigate changes in its levels under different conditions, such as infection or inflammation.
Bioinformatic and Computational Modeling for Structure-Activity Relationship Prediction
Bioinformatic and computational modeling approaches play a vital role in predicting the structure of this compound, understanding its interactions, and predicting its structure-activity relationships (SAR). These methods leverage computational power and biological data to gain insights that complement experimental findings.
Computational techniques can be used to predict the three-dimensional structure of peptides based on their amino acid sequence, employing methods such as homology modeling (if similar structures are known) or ab-initio modeling. Molecular dynamics simulations can model the behavior of this compound over time, providing information about its flexibility, conformational changes, and interactions with its environment or potential targets.
Future Directions and Emerging Research Frontiers for Enap 2
Investigating Broader Physiological and Pathological Roles Beyond Direct Antimicrobial Action
Research into eNAP-2 extends beyond its established direct antimicrobial activities to explore its potential involvement in wider physiological and pathological processes. While initially identified for its ability to kill Gram-negative and Gram-positive bacteria, this compound's homology to peptide groups known as equinins and its structural similarity to proteins with diverse functions suggest additional roles. nih.gov Equine NAP-1, another peptide from equine neutrophils, shows similarity to granulins, which are known as cytokines in various species and have roles in growth factors and cell communication, although eNAP-1 itself showed antimicrobial activity. nih.govpsu.edu This highlights the potential for neutrophil-derived peptides like this compound to possess multifaceted biological activities beyond directly targeting microbes. Future research aims to uncover these broader functions, potentially including roles in immune modulation, inflammation, or tissue remodeling, drawing parallels from related peptide families. nih.govpsu.eduubc.ca Host defense peptides (HDPs), in general, are recognized for their diverse functions, including immunomodulation, wound healing, and influencing the composition of the host microbiota. ubc.canih.gov Investigating if this compound shares these broader HDP characteristics is a key area for future study.
Exploration of Synthetic this compound Analogs for Targeted Mechanistic Studies
The exploration of synthetic analogs of this compound represents a significant frontier for targeted mechanistic studies. By modifying the structure of this compound, researchers can investigate the relationship between its structure and specific biological activities. This approach can help to dissect which parts of the peptide are responsible for its antimicrobial effects versus its antiprotease activity or any newly discovered functions. Studies on other antimicrobial peptides have shown that alterations in amino acid content, hydrophobicity, and amphipathicity can influence their activity and target spectrum. mdpi.com For instance, increasing hydrophobicity can change the range of targets for some AMPs. mdpi.com Creating synthetic analogs allows for controlled modifications to test hypotheses about the functional domains of this compound and potentially develop peptides with enhanced or more specific activities. This could involve synthesizing peptides with modified cysteine residues to understand the role of disulfide bonds or altering charged or hydrophobic regions to study membrane interactions or protease binding.
Role in the Dynamics of Microbial Resistance Development
Understanding this compound's role in the dynamics of microbial resistance development is crucial in the context of rising antimicrobial resistance globally. europa.euwikipedia.orgwho.intnih.gov While antimicrobial peptides are generally considered to have a lower propensity for inducing resistance compared to conventional antibiotics due to their diverse mechanisms of action, including membrane disruption, the potential for microbes to develop resistance mechanisms against this compound warrants investigation. nih.govresearchgate.netmdpi.com Microorganisms can develop resistance through various mechanisms, such as enzymatic inactivation of the antimicrobial agent, modification of the target site, or active efflux of the compound. nih.gov Research in this area would involve studying how bacterial populations respond to prolonged exposure to this compound, identifying potential resistance mechanisms that might emerge, and assessing the frequency of such events. This could involve in vitro evolution experiments or analyzing clinical isolates for reduced susceptibility to this compound. The unique dual activity of this compound as both an antimicrobial and a protease inhibitor might influence resistance development in ways different from peptides with only antimicrobial function.
Application as a Research Tool for Studying Microbial Protease Biology and Virulence Factors
This compound's selective inhibitory activity against microbial serine proteases highlights its potential as a valuable research tool for studying microbial protease biology and virulence factors. nih.govmdpi.comasm.orgcapes.gov.brmdpi.com Microbial proteases can act as significant virulence factors, contributing to tissue invasion, immune evasion, and nutrient acquisition by pathogens. asm.orgcapes.gov.brnih.govfrontiersin.orgresearchgate.net By selectively inhibiting these proteases, this compound can be used to investigate their specific roles in microbial pathogenesis. This could involve using this compound in experimental infection models to determine the contribution of specific serine proteases to disease severity or using it in in vitro studies to analyze the impact of protease inhibition on bacterial growth, biofilm formation, or interaction with host cells. The selectivity of this compound against microbial serine proteases, as opposed to mammalian serine proteases, makes it particularly useful for dissecting microbial-specific enzymatic activities in a complex biological environment. asm.orgcapes.gov.br
Q & A
Q. Table 1: Comparative Analysis of this compound and SLPI
| Feature | This compound | SLPI |
|---|---|---|
| Structural Domain | WDNM1 homology | WAP domain |
| Antimicrobial Target | Broad-spectrum (Gram±) | Primarily Gram+ |
| Protease Inhibition | Serine proteases (e.g., elastase) | Serine proteases (e.g., trypsin) |
| Tissue Localization | Neutrophil granules | Mucosal surfaces |
What are the key considerations in designing reproducible experiments to quantify this compound's activity under varying physiological conditions?
Q. Advanced Research Focus
- Physiological Variables : Simulate conditions like pH (5.5–7.4), ionic strength (50–150 mM NaCl), and presence of serum proteins to mimic in vivo environments .
- Standardization : Pre-treat samples with protease inhibitors to prevent peptide degradation during extraction.
- Statistical Rigor : Use ANOVA with post-hoc tests to analyze dose-response curves and report effect sizes with 95% confidence intervals .
- Data Transparency : Publish raw datasets (e.g., inhibition kinetics) as supplementary materials to enable meta-analyses .
How should contradictory findings regarding this compound's mechanism of action be systematically analyzed in literature reviews?
Advanced Research Focus
Contradictions (e.g., antimicrobial efficacy in vitro vs. in vivo models) require:
- Critical Appraisal : Assess study design (e.g., peptide purity, animal model relevance) and methodological rigor (e.g., blinding, sample size) .
- Meta-Analysis : Pool data from heterogeneous studies using random-effects models to identify trends.
- Gap Identification : Highlight understudied areas (e.g., this compound’s role in mucosal immunity) for targeted funding proposals .
What strategies are recommended for optimizing this compound purification protocols to ensure high yield and functional integrity?
Q. Advanced Research Focus
- Chromatography : Use sequential steps: cation exchange (pH 4.0) → reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) .
- Quality Control : Validate purity via SDS-PAGE (>95%) and confirm folding via NMR or CD spectroscopy.
- Stability Testing : Store lyophilized peptides at -80°C and avoid freeze-thaw cycles to prevent aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
